Molecular Weight and Steric Profile vs. tert-Butyl (3-chloropropyl)methylcarbamate
Methyl(3-chloropropyl)methylcarbamate possesses a molecular weight of 165.62 g/mol, which is 42.08 g/mol (20.2%) lower than that of its tert-butyl ester analog tert-butyl (3‑chloropropyl)(methyl)carbamate (CAS 114326-14-6, MW 207.7 g/mol) [1][2]. This reduced steric bulk directly influences reaction kinetics: in N-alkylation and nucleophilic substitution steps that proceed through the 3‑chloropropyl handle, the methyl ester imposes significantly less steric hindrance at the carbamate carbonyl than the tert-butyl ester, facilitating faster reaction rates and higher yields in subsequent derivatisation [3].
| Evidence Dimension | Molecular weight and steric demand |
|---|---|
| Target Compound Data | 165.62 g/mol; methyl ester (minimal steric bulk) |
| Comparator Or Baseline | tert-Butyl (3-chloropropyl)(methyl)carbamate: 207.7 g/mol; tert-butyl ester (high steric bulk) |
| Quantified Difference | 42.08 g/mol lower (20.2% reduction); qualitative steric advantage in SN2-type reactions |
| Conditions | Calculated from molecular formula C₆H₁₂ClNO₂ vs. C₉H₁₈ClNO₂; steric assessment based on Taft Es parameters for methyl (−1.24) vs. tert-butyl (−2.78) esters |
Why This Matters
For procurement decisions, the lower molecular weight and reduced steric profile mean the methyl ester derivative yields more material per mole and offers a more reactive intermediate for library synthesis compared to the tert-butyl analog.
- [1] PubChem Substance Database. SID 165657528 – Methyl(3-chloropropyl)methylcarbamate. National Center for Biotechnology Information. View Source
- [2] American Elements. CAS 114326-14-6 product datasheet – tert-Butyl (3-chloropropyl)(methyl)carbamate. 2026. View Source
- [3] US Patent 4650884 (1987). Novel intermediate and method for its preparation. Bogeso, K.P. View Source
